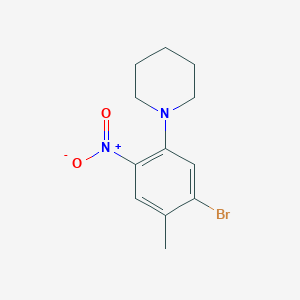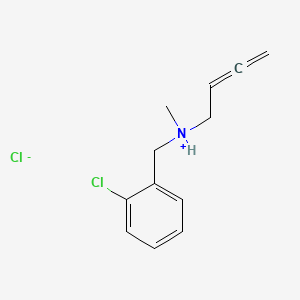
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the alkylation of o-chloro-N-methylbenzylamine with 4-chloro-1,2-butadiene. The reaction is typically carried out in a mixture of N,N-dimethylformamide and water as the solvent. The reaction mixture is cooled to -30°C, and vinylacetylene is added under nitrogen pressure. The mixture is then heated to 70-98°C for 20 hours with shaking .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
N-2,3-Butadienyl-N-methylbenzylamine hydrochloride: Similar in structure but lacks the chlorine atom on the benzyl ring.
Pargyline: A well-known MAO inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .
Properties
CAS No. |
16719-34-9 |
|---|---|
Molecular Formula |
C12H15Cl2N |
Molecular Weight |
244.16 g/mol |
InChI |
InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H |
InChI Key |
UETFIVDVPMGKPC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


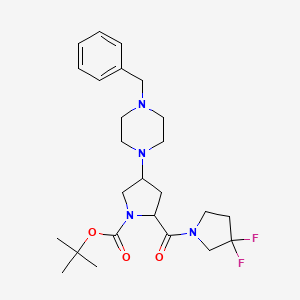
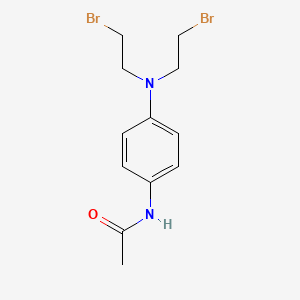
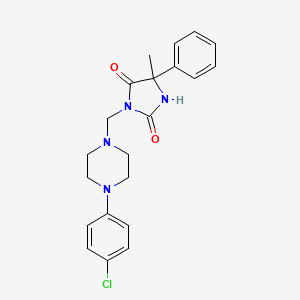
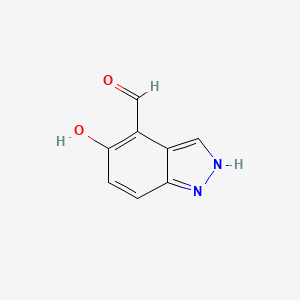
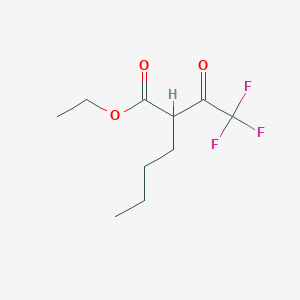
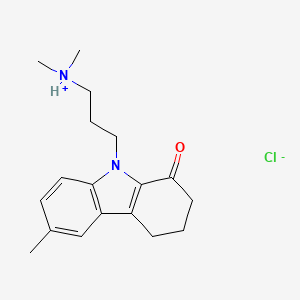
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
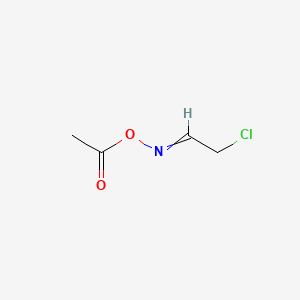
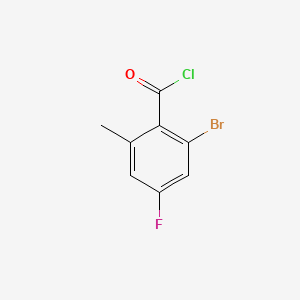
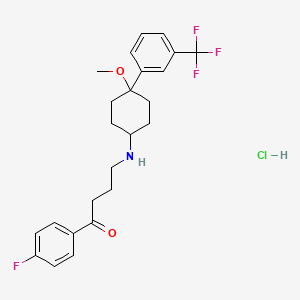
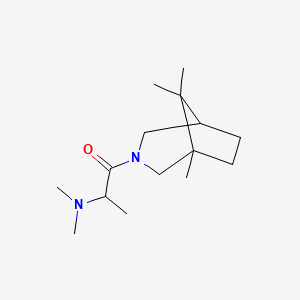
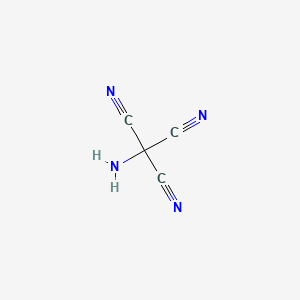
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
